In‑Vivo Genotoxicity: 2‑Aminophenazine Is a Weak Clastogen, Whereas Phenazine and 1‑Aminophenazine Are Inactive
In a direct four‑compound head‑to‑head comparison using the mouse peripheral blood micronucleus test, 2‑aminophenazine (2‑APz) induced a statistically significant increase in micronucleated reticulocytes (MNRETs) in both ICR and BDF1 mice, whereas phenazine (Pz) and 1‑aminophenazine (1‑APz) were negative at all doses and time points examined [1]. The observed elevation was most prominent 48 h after 200 mg/kg in ICR mice and 72 h after 400 mg/kg in BDF1 mice [1]. In contrast, 2,7‑diaminophenazine (2,7‑DAPz) produced a strong, dose‑dependent MNRET response, demonstrating that the number of amino groups also modulates genotoxic potency [1].
| Evidence Dimension | Clastogenicity in mouse peripheral blood reticulocytes (micronucleus induction) |
|---|---|
| Target Compound Data | 2‑APz: increased MNRETs at 48 h post 200 mg/kg (ICR) and 72 h post 400 mg/kg (BDF1); weak positive signal |
| Comparator Or Baseline | Phenazine (Pz): no clastogenicity at any dose/time point; 1‑APz: no clastogenicity; 2,7‑DAPz: strong dose‑dependent clastogenicity (peak MNRET incidence 2.21 % at 72 h after 200 mg/kg in BDF1 mice) |
| Quantified Difference | 2‑APz is the only mono‑aminophenazine that exhibits detectable clastogenic activity; 1‑APz and Pz are consistently negative; 2,7‑DAPz is markedly more potent (≥10‑fold higher MNRET frequencies) |
| Conditions | Single intraperitoneal dose; ICR and BDF1 male mice; acridine‑orange supravital staining; n=5 per group |
Why This Matters
Investigators studying structure–genotoxicity relationships within the phenazine family must use the 2‑amino isomer, because the unsubstituted parent and the 1‑amino positional isomer are both non‑clastogenic in this in‑vivo model and will provide false‑negative results.
- [1] Watanabe, T.; et al. Micronucleus induction in mouse peripheral blood reticulocytes by 2,7‑diaminophenazine and related compounds. Mutat. Res. 1993, 302 (3), 177–182. https://doi.org/10.1016/0165-7992(93)90046-X View Source
